Eletriptan Hydrobromide

Receptor Binding Assay Pharmacology Migraine

Migraine researchers requiring a validated high-affinity 5-HT1B/1D agonist for receptor binding or DDI studies often encounter lot-to-lot variability in lesser-characterized tool compounds. Eletriptan Hydrobromide (CAS 177834-92-3) eliminates this uncertainty with rigorously quantified pharmacology and well-defined ADME parameters. • Superior receptor binding: Ki = 0.92 nM (5-HT1D) & 3.14 nM (5-HT1B), outperforming sumatriptan for high-sensitivity occupancy assays. • Reliable in vivo PK: ~50% oral bioavailability, Tmax ~1 h, t1/2 4-5 h - enabling reproducible dose-response and exposure-efficacy study designs. • Validated CYP3A4/P-gp probe: 5.9-fold AUC increase with ketoconazole; 40-fold reduction in brain exposure via P-gp efflux.

Molecular Formula C22H27BrN2O2S
Molecular Weight 463.4 g/mol
CAS No. 177834-92-3
Cat. No. B1671170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEletriptan Hydrobromide
CAS177834-92-3
Synonyms(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole monohydrobromide
3-(1-methyl-2-pyrrolidinylmethyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole hydrobromide
eletriptan
eletriptan hydrobromide
Relpax
UK 166,044
UK 166044
UK-116,044-04
UK-116044-04
UK-166,044
UK-166044
Molecular FormulaC22H27BrN2O2S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
InChIInChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1
InChIKeyUTINOWOSWSPFLJ-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eletriptan Hydrobromide: Chemical Identity & Pharmacology


Eletriptan Hydrobromide (CAS 177834-92-3) is a second-generation triptan compound, functioning as a selective serotonin 5-HT1B/1D receptor agonist [1]. Its chemical structure is (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulphonyl)ethyl]-1H-indole hydrobromide. Pharmacologically, it is distinguished within its class by high binding affinity for these receptors, which are primary targets in the acute treatment of migraine [2].

1
5-HT1B/1D Agonist
Selective serotonin receptor tool for binding and functional pharmacology studies.
2
Triptan Class Research
Use in comparative class-effect studies, PK/ADME profiling, and CYP3A4 interaction research.
3
Model-Response Context
Supports endpoint-driven research in acute migraine models; not for therapeutic or clinical use.

Eletriptan Hydrobromide: Differentiation from Other Triptans


While the triptan class shares a common primary mechanism, significant quantitative divergence in receptor affinity, pharmacokinetics, and metabolism among its members precludes simple generic substitution. Key differences in binding potency at 5-HT1B/1D receptors [1], oral bioavailability [2], and, critically, CYP3A4-mediated metabolism [3] define distinct clinical and safety profiles. These factors directly influence efficacy, speed of onset, and drug-drug interaction risks, establishing Eletriptan Hydrobromide as a chemically and pharmacologically distinct entity requiring specific scientific and procurement consideration.

Affinity Quantitative differences in 5-HT1B/1D binding potency across triptans may shift functional response profiles.
Metabolism CYP3A4-dependent clearance is a key differentiator; generic substitution ignores drug-drug interaction risk context.
Exposure Oral bioavailability and P-gp efflux vary markedly; systemic and CNS exposure profiles may not transfer between triptans.

Eletriptan Hydrobromide: Key Scientific Evidence


Superior 5-HT1B/1D Receptor Affinity vs Sumatriptan

Eletriptan demonstrates significantly higher affinity for both 5-HT1B and 5-HT1D receptors compared to sumatriptan, a first-generation triptan. In direct comparative binding studies, [3H]eletriptan exhibited a Kd of 3.14 nM at 5-HT1B and 0.92 nM at 5-HT1D receptors, whereas [3H]sumatriptan showed Kd values of 11.07 nM and 6.58 nM, respectively [1]. This corresponds to a 3.5-fold and 7.1-fold higher affinity for Eletriptan at the 5-HT1B and 5-HT1D receptors, respectively. A review summarizing these findings reports a 4-fold and 8-fold higher affinity [2].

5-HT1B/1D Affinity vs Sumatriptan
Head-to-head
Kd 3.14 nM (1B) / 0.92 nM (1D) vs 11.07 / 6.58 nM; 3.5–7.1× higher affinity
Reported binding potency comparison in recombinant human receptor assays.
HeLa cell expression; [3H]-labeled ligands.
Receptor Binding Assay Pharmacology Migraine

Higher Oral Bioavailability vs Sumatriptan

Eletriptan exhibits substantially greater oral bioavailability compared to sumatriptan. A clinical pharmacology study determined the absolute oral bioavailability of eletriptan to be approximately 50% [1]. This is in contrast to the reported 14% oral bioavailability for sumatriptan [2], representing a more than 3-fold improvement. This difference is attributed to increased lipophilicity and greater resistance to first-pass metabolism [2].

Oral Bioavailability vs Sumatriptan
Cross-study
Eletriptan ~50% vs sumatriptan 14%; >3-fold higher
Supports PK model interpretation; higher exposure may reduce inter-subject variability.
AUC comparison, healthy volunteers.
Pharmacokinetics Oral Bioavailability ADME

CYP3A4-Mediated Metabolism: Key Differentiator

Eletriptan's primary route of metabolism is via the cytochrome P450 isoenzyme CYP3A4, a key differentiator from most other triptans [1]. Co-administration with the potent CYP3A4 inhibitor ketoconazole resulted in a 5.9-fold increase in the area under the plasma concentration-time curve (AUC) of eletriptan and prolonged its half-life (t½) from 4.8 to 8.3 hours [2]. This is in contrast to triptans like sumatriptan, rizatriptan, and naratriptan, which are not significantly metabolized by CYP3A4 [3]. This characteristic makes eletriptan uniquely sensitive to a wide range of drug interactions.

CYP3A4 Interaction
Class-level
5.9× AUC increase with ketoconazole; t½ prolonged 4.8→8.3 h
CYP3A4-dependent metabolism context; important for DDI study design.
Co-administration clinical DDI study.
Drug Metabolism Drug-Drug Interaction CYP450

P-gp Substrate: Limited CNS Penetration

Eletriptan is a significantly better substrate for the efflux transporter P-glycoprotein (P-gp) than sumatriptan. In functional ATPase activity assays, eletriptan robustly stimulated P-gp ATP hydrolysis, whereas sumatriptan induced very little activation [1]. This finding is corroborated by in vivo data showing a 40-fold reduction in brain exposure to eletriptan in wild-type mice (Mdr1a+/+) compared to P-gp knockout mice (Mdr1a–/–) [2]. Despite its high lipophilicity (logP ~3.2), which would normally favor passive brain penetration, active efflux by P-gp effectively negates this property [3].

P-gp Substrate vs Sumatriptan
Cross-study
40× brain exposure reduction in wild-type vs P-gp KO mice
Strong P-gp efflux limits CNS penetration; informs distribution study interpretation.
In vivo mouse model; ATPase assay support.
Blood-Brain Barrier Efflux Transport Pharmacokinetics

Superior Pain Freedom in Meta-Analysis

A large-scale systematic review and network meta-analysis of acute migraine treatments identified eletriptan as the most effective agent for achieving pain freedom at 2 hours post-dose. In head-to-head comparisons among 17 drugs, eletriptan demonstrated superiority with odds ratios (ORs) ranging from 1.46 (95% CI, 1.18–1.81) to 3.01 (95% CI, 2.13–4.25) [1]. It outperformed other key triptans including rizatriptan (ORs, 1.59–2.44), sumatriptan (ORs, 1.35–2.04), and zolmitriptan (ORs, 1.47–1.96) [2]. This provides a quantitative, evidence-based ranking of efficacy among commonly used acute migraine therapies.

Pain Freedom Meta-Analysis
Head-to-head
OR range 1.46–3.01 vs other actives; top-ranked in network analysis
Reported endpoint ranking in acute migraine trial meta-analysis (137 RCTs).
Endpoint context; not a therapeutic recommendation.
Clinical Efficacy Meta-Analysis Migraine

Eletriptan Hydrobromide: Research & Industrial Applications


Pharmacology Studies: 5-HT1B/1D High-Affinity Agonist

For in vitro receptor binding and functional assays requiring a high-potency agonist for 5-HT1B and 5-HT1D receptors. Eletriptan's Kd of 3.14 nM at 5-HT1B and 0.92 nM at 5-HT1D [1] makes it a superior tool compound compared to sumatriptan (Kd 11.07 and 6.58 nM, respectively) for exploring high-affinity interactions and signal transduction pathways. Its partial agonist profile at vascular 5-HT1B receptors [2] also allows for nuanced studies of receptor function.

ADME Studies: Orally Bioavailable Triptan

As an orally administered compound with an absolute bioavailability of ~50% [3], Eletriptan is well-suited for pre-clinical in vivo pharmacokinetic and pharmacodynamic studies in appropriate animal models. Its well-characterized absorption (Tmax ~1 hour) and elimination (half-life 4-5 hours) profiles [3] provide a predictable and reliable framework for designing studies on dose-response, drug distribution, and exposure-efficacy relationships.

DDI Research: CYP3A4 and P-gp Probe Substrate

Eletriptan's unique metabolic profile makes it an ideal probe substrate for studying clinically significant drug-drug interactions. Its primary metabolism by CYP3A4 (evidenced by a 5.9-fold AUC increase with ketoconazole) [4] and its status as a high-affinity substrate for P-glycoprotein (leading to a 40-fold reduction in brain exposure) [5] allow for quantitative assessments of the impact of co-administered inhibitors or inducers on both systemic exposure and tissue distribution.

Clinical Trial Design & Comparative Effectiveness

Eletriptan's established position as the most effective acute migraine treatment for 2-hour pain freedom in recent large-scale network meta-analyses (OR range 1.46-3.01) [6] makes it a critical benchmark. Researchers designing comparative effectiveness trials for novel migraine therapies must include Eletriptan as an active comparator to provide context and demonstrate incremental value. Its distinct efficacy and safety profile, particularly its CYP3A4-related contraindications, are essential for defining patient eligibility criteria.

Application
Selection Property
Validation Focus
5-HT1B/1D Receptor Pharmacology
Receptor-binding affinity profile
Binding assay potency context
Oral Pharmacokinetic Research
Oral bioavailability & exposure profile
In vivo PK model validation
DDI Probe Studies
CYP3A4 and P-gp substrate specificity
Metabolic interaction study context
Comparative Endpoint Research
Reported endpoint ranking
Meta-analysis endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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